2-(2-Bromo-4,6-difluorophenyl)acetic acid
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Overview
Description
Preparation Methods
The synthesis of 2-(2-Bromo-4,6-difluorophenyl)acetic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Industrial production methods may involve similar catalytic processes, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2-(2-Bromo-4,6-difluorophenyl)acetic acid undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions due to the presence of bromine and fluorine atoms on the aromatic ring.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding carbonyl compounds or reduced to form alcohols.
Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling reaction is a key reaction for forming carbon–carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Bromo-4,6-difluorophenyl)acetic acid is used extensively in scientific research, particularly in the development of pharmaceuticals . It serves as a reference standard for pharmaceutical testing and is used in the synthesis of various bioactive compounds . Additionally, it is employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4,6-difluorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, in Suzuki–Miyaura coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the desired carbon–carbon bond . The presence of bromine and fluorine atoms enhances the reactivity and selectivity of the compound in these reactions .
Comparison with Similar Compounds
2-(2-Bromo-4,6-difluorophenyl)acetic acid can be compared with other similar compounds such as:
These compounds share similar structural features, such as the presence of bromine and fluorine atoms on the aromatic ring. this compound is unique due to its specific functional groups and reactivity patterns, making it particularly valuable in certain synthetic applications .
Properties
IUPAC Name |
2-(2-bromo-4,6-difluorophenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c9-6-1-4(10)2-7(11)5(6)3-8(12)13/h1-2H,3H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRLLEVRABPWJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CC(=O)O)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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